molecular formula C20H29N3O3S B2868972 N'-(1-phenylethyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415582-38-4

N'-(1-phenylethyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2868972
CAS No.: 2415582-38-4
M. Wt: 391.53
InChI Key: LMWXHUBFXMRFQO-UHFFFAOYSA-N
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Description

N’-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide typically involves multiple steps:

    Formation of the oxamide backbone: This can be achieved through the reaction of oxalic acid derivatives with appropriate amines under controlled conditions.

    Introduction of the 1-phenylethyl group: This step involves the alkylation of the oxamide backbone using 1-phenylethyl halides in the presence of a base.

    Attachment of the thiomorpholin-4-yloxan-4-yl group: This is done through nucleophilic substitution reactions, where the thiomorpholine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxamide group into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N’-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-Phenylethyl)-N-[(4-morpholin-4-yloxan-4-yl)methyl]oxamide: Similar in structure but with a morpholine ring instead of a thiomorpholine ring.

    N’-(1-Phenylethyl)-N-[(4-piperidin-4-yloxan-4-yl)methyl]oxamide: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

N’-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-16(17-5-3-2-4-6-17)22-19(25)18(24)21-15-20(7-11-26-12-8-20)23-9-13-27-14-10-23/h2-6,16H,7-15H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWXHUBFXMRFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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